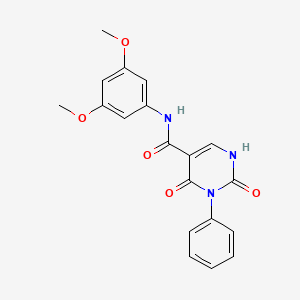![molecular formula C10H11BrN2O B2955825 (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1884712-55-3](/img/structure/B2955825.png)
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are well-known for their sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic effects .
Molecular Structure Analysis
The molecular structure of benzodiazepines consists of a benzene ring fused to a seven-membered diazepine ring . The specific substituents at various positions on the ring (such as the bromo and methyl groups in your compound) can significantly influence the properties and activity of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure . Without more information, it’s difficult to provide details on the properties of “®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one”.
Wissenschaftliche Forschungsanwendungen
Cathepsin B Inhibition and Cytotoxicity
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has been studied for its potential application in inhibiting cathepsin B, an enzyme implicated in cancer-related events. Research demonstrates a strong correlation between cathepsin B inhibition and cytotoxicity in palladacycle complexes containing this compound, highlighting its potential use in cancer treatment (Spencer et al., 2009).
Structural and Synthetic Studies
Structural studies of related diazepinones, like the 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, provide insight into the chemical properties and potential applications of (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These studies include regiospecific synthesis and analysis of the chemical shifts in NMR spectra, which can be critical for understanding the compound's behavior in various applications (Alonso et al., 2020).
Applications in Synthesis of CNS Receptor Affinity Compounds
Research on similar diazepine compounds, like the 8-bromo-11-methyl-6-phenyl-11-pyrimido[4,5-b][1,4]benzodiazepine, has been conducted to assess their affinity for central nervous system (CNS) receptors. This research provides a framework for exploring (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one's potential interactions with CNS receptors and its applicability in CNS-related therapies (Bachinsky et al., 2023).
Antitumor Activity
The study of benzodiazepines and their derivatives has revealed potential antitumor activity, which can be a significant area of application for (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one. These compounds show promise in binding to DNA and displaying cytotoxic effects on tumor cells (Pertejo et al., 2014).
Optically Active Hybrid Compound Synthesis
This compound can potentially contribute to the synthesis of optically active hybrid compounds, which combine elements of different chemical families, offering unique properties for various applications (Torres & Rebolledo, 2016).
Interactions with Diorganotin(IV)chlorides
Research on benzodiazepines interacting with diorganotin(IV)chlorides suggests potential applications in creating new materials or compounds with unique properties (Garoufis et al., 2015).
Wirkmechanismus
Target of Action
The primary target of ®-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is the GABA A receptor , a major inhibitory neurotransmitter in the mammalian central nervous system . It also targets the Peroxisome proliferators-activated receptor α (PPARα) , a key regulator of fatty acid metabolism and ketogenesis .
Mode of Action
This compound, being a benzodiazepine derivative, enhances GABAergic inhibition by increasing the opening frequency of the GABA-gated ion channel . This leads to a shift of the GABA dose–response curve to the left, so that at any given concentration of GABA, the response is increased . As a PPARα agonist, it promotes the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .
Biochemical Pathways
The compound affects the GABAergic pathway by enhancing the inhibitory effect of GABA on the central nervous system . It also influences the fatty acid metabolism pathway by activating fatty acid uptake, accelerating fatty acid oxidation, inhibiting gluconeogenesis, and suppressing inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetics of benzodiazepines involve absorption, distribution, metabolism, and elimination . After oral administration, absorption is reasonably rapid, with the maximum plasma concentration being attained within a short time . The elimination half-life is relatively short, indicating rapid clearance from the body .
Result of Action
The result of the compound’s action is an increase in inhibitory neurotransmission, leading to effects such as sedation, muscle relaxation, and reduction of anxiety . As a PPARα agonist, it can help regulate lipid metabolism and potentially treat conditions like non-alcoholic fatty liver disease .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-6-bromo-4-methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6-5-9(14)13-8-4-2-3-7(11)10(8)12-6/h2-4,6,12H,5H2,1H3,(H,13,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGRARKNVLDTQ-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(N1)C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NC2=C(N1)C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)

![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)


![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)

![1-[2-(4-Fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile](/img/structure/B2955759.png)
![4-methoxy-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2955761.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)

![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)